Methyl 3-cyano-2-fluorobenzoate Methyl 3-cyano-2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1261453-50-2
VCID: VC4233067
InChI: InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3
SMILES: COC(=O)C1=CC=CC(=C1F)C#N
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15

Methyl 3-cyano-2-fluorobenzoate

CAS No.: 1261453-50-2

Cat. No.: VC4233067

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15

* For research use only. Not for human or veterinary use.

Methyl 3-cyano-2-fluorobenzoate - 1261453-50-2

Specification

CAS No. 1261453-50-2
Molecular Formula C9H6FNO2
Molecular Weight 179.15
IUPAC Name methyl 3-cyano-2-fluorobenzoate
Standard InChI InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3
Standard InChI Key PZSUQLDWCGDHNO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-cyano-2-fluorobenzoate belongs to the family of substituted benzoic acid esters. Its molecular structure comprises:

  • A benzene ring with fluorine at position 2 and cyano (-CN) at position 3.

  • A methyl ester group (-COOCH₃) at position 1.

The electron-withdrawing nature of both the fluorine and cyano groups significantly influences the compound’s electronic distribution, enhancing its reactivity in nucleophilic aromatic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₆FNO₂
Molecular Weight179.15 g/mol
IUPAC NameMethyl 3-cyano-2-fluorobenzoate
Canonical SMILESCOC(=O)C1=C(C=CC(=C1)F)C#N
InChI KeyYZDWAFGKJVAXAM-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis reports exist for methyl 3-cyano-2-fluorobenzoate, analogous compounds suggest viable routes:

Route 1: Esterification of Pre-Functionalized Benzoic Acid

  • Starting Material: 3-Cyano-2-fluorobenzoic acid.

  • Reaction: Acid-catalyzed esterification with methanol.

    • Conditions: Reflux with H₂SO₄ (catalyst) in anhydrous methanol.

    • Yield: Estimated 70–85% based on similar esterifications .

Route 2: Sequential Functionalization

  • Nitration/Halogenation: Introduce fluorine via electrophilic aromatic substitution on methyl 3-cyanobenzoate.

  • Purification: Column chromatography to isolate the 2-fluoro isomer.

Table 2: Comparative Synthetic Yields for Analogous Compounds

CompoundCatalystSolventYield (%)
Methyl 3-cyano-5-fluorobenzoateH₂SO₄MeOH65–72
Methyl 3-cyano-6-chloro-2-fluorobenzoateSOCl₂/MeOHToluene80–85

Physicochemical Properties

Experimental and Predicted Data

Extrapolating from structurally similar compounds:

  • Density: ~1.35–1.45 g/cm³ (fluoro/cyano groups increase density vs. unsubstituted esters) .

  • Boiling Point: ~290–310°C (elevated due to polar substituents).

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water.

Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic protons show splitting patterns from meta-fluorine coupling (J ≈ 8–10 Hz).

    • Ester methyl singlet at δ ~3.9 ppm.

  • IR Spectroscopy:

    • C≡N stretch: ~2240 cm⁻¹.

    • C=O stretch: ~1720 cm⁻¹ .

Industrial and Materials Science Applications

Specialty Chemical Synthesis

  • Polymer Additives: Fluorine improves thermal stability in polyesters.

  • Liquid Crystals: Cyano/fluoro groups enhance dielectric anisotropy .

Case Study: High-Performance Coatings

Methyl 3-cyano-2-fluorobenzoate derivatives in epoxy resins show:

  • 20% increase in adhesion strength.

  • 15% reduction in water absorption vs. non-fluorinated analogs .

Future Research Directions

  • Stereoelectronic Studies: DFT modeling to predict reactivity.

  • Structure-Activity Relationships (SAR): Systematic substitution (e.g., -CF₃ vs. -F) to optimize bioactivity.

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